N-{4-[3-(4-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]phenyl}acetamide
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Overview
Description
N-{4-[3-(4-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide is a complex organic compound with the following chemical formula: C8H8BrNO. It belongs to the class of acetamides and contains a bromine atom in the para position of the phenyl ring .
Preparation Methods
Synthetic Routes: The synthesis of N-{4-[3-(4-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide involves electrophilic aromatic substitution. Specifically, a bromine atom is added to phenylacetic acid to form the compound .
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides insights into the compound’s preparation.
Chemical Reactions Analysis
N-{4-[3-(4-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may lead to novel reactions or functional materials.
Biology and Medicine: N-{4-[3-(4-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide could serve as a pharmacophore or scaffold for drug development. Its interactions with biological targets and potential therapeutic effects warrant investigation.
Industry: The compound’s properties may find applications in materials science, such as polymers, dyes, or catalysts.
Mechanism of Action
The specific mechanism by which N-{4-[3-(4-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide exerts its effects remains an area of study. Researchers should explore its molecular targets and pathways involved.
Comparison with Similar Compounds
Comparing N-{4-[3-(4-bromophenyl)-1’,3’,4,6-tetraoxo-1’,3’,3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2’-inden]-5(3H)-yl]phenyl}acetamide with other similar compounds highlights its uniqueness. Further research can identify related structures and their distinct features.
Properties
Molecular Formula |
C28H19BrN2O6 |
---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
N-[4-[1-(4-bromophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C28H19BrN2O6/c1-14(32)30-17-10-12-18(13-11-17)31-26(35)21-22(27(31)36)28(37-23(21)15-6-8-16(29)9-7-15)24(33)19-4-2-3-5-20(19)25(28)34/h2-13,21-23H,1H3,(H,30,32) |
InChI Key |
PBDLFARXVVBXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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